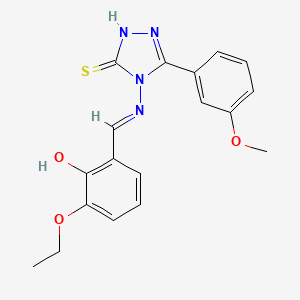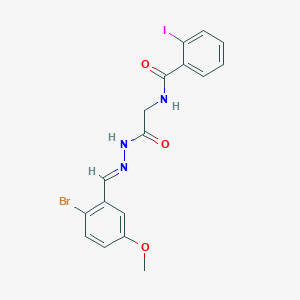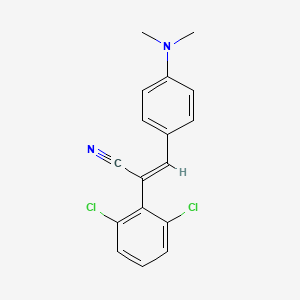![molecular formula C18H14F6N4OS2 B12040032 N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide CAS No. 556802-21-2](/img/structure/B12040032.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a thienyl ring, and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thioamide precursors under acidic or basic conditions.
Introduction of the Thienyl Group: This step involves the coupling of the triazole intermediate with a thienyl-containing reagent, often facilitated by palladium-catalyzed cross-coupling reactions.
Attachment of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic or nucleophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired acetamide structure, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl or thienyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Interact with Receptors: Modulate receptor activity, influencing signal transduction pathways.
Alter Gene Expression: Affect transcription factors or epigenetic markers, leading to changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
N-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-isobutyl-phenyl)-acrylamide:
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide stands out due to its combination of trifluoromethyl groups, thienyl ring, and triazole moiety, which confer unique chemical reactivity and potential biological activity. Its diverse applications in various fields further highlight its significance.
Propriétés
Numéro CAS |
556802-21-2 |
|---|---|
Formule moléculaire |
C18H14F6N4OS2 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14F6N4OS2/c1-2-28-15(13-4-3-5-30-13)26-27-16(28)31-9-14(29)25-12-7-10(17(19,20)21)6-11(8-12)18(22,23)24/h3-8H,2,9H2,1H3,(H,25,29) |
Clé InChI |
IFRYFCXWMYPYEC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(E)-(3-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12039974.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)
![N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12039993.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)

![3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid](/img/structure/B12040021.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)

